2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355433-21-5
VCID: VC16176159
InChI: InChI=1S/C32H32ClNO3/c1-3-4-5-6-7-8-23-10-12-24(13-11-23)30-20-28(27-19-22(2)9-18-29(27)34-30)32(36)37-21-31(35)25-14-16-26(33)17-15-25/h9-20H,3-8,21H2,1-2H3
SMILES:
Molecular Formula: C32H32ClNO3
Molecular Weight: 514.1 g/mol

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

CAS No.: 355433-21-5

Cat. No.: VC16176159

Molecular Formula: C32H32ClNO3

Molecular Weight: 514.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate - 355433-21-5

Specification

CAS No. 355433-21-5
Molecular Formula C32H32ClNO3
Molecular Weight 514.1 g/mol
IUPAC Name [2-(4-chlorophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C32H32ClNO3/c1-3-4-5-6-7-8-23-10-12-24(13-11-23)30-20-28(27-19-22(2)9-18-29(27)34-30)32(36)37-21-31(35)25-14-16-26(33)17-15-25/h9-20H,3-8,21H2,1-2H3
Standard InChI Key ZMQQOLFYSOJMDF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Introduction

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline class, which is known for its diverse biological activities. This compound features a complex structure that includes a quinoline backbone, a chlorophenyl group, and a heptylphenyl group. Its molecular formula is C32H32ClNO3, and it has a molecular weight of approximately 514.1 g/mol .

Synthesis Methods

The synthesis of quinoline derivatives typically involves multi-step organic synthesis techniques. While specific synthesis protocols for 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate are not detailed in the available literature, general methods for quinoline derivatives often include condensation reactions, cyclization, and substitution reactions.

Biological Activities and Potential Applications

Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. Although specific biological activities of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate have not been extensively studied, its structural features suggest potential applications in pharmaceuticals, particularly as a precursor or active ingredient in drug development.

Comparison with Related Compounds

Other quinoline derivatives, such as 2-(4-Methylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate, have been explored for their biological activities and potential applications. The substitution of different functional groups on the phenyl rings can significantly affect the compound's reactivity and biological activity.

CompoundSubstitutionUnique Characteristics
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylateChlorine on phenylEnhanced lipophilicity
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylateMethoxy on phenylPotential for increased bioavailability
2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylateBromine on phenylDifferent electronic properties affecting reactivity

Future Research Directions

Further research is needed to fully explore the biological activities and potential applications of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate. This includes pharmacological studies to understand its interaction with biological systems and its efficacy as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator